3-Tert-butyl-5-ethyl-2-hydroxybenzaldehyde
Description
Structure
3D Structure
Properties
Molecular Formula |
C13H18O2 |
|---|---|
Molecular Weight |
206.28 g/mol |
IUPAC Name |
3-tert-butyl-5-ethyl-2-hydroxybenzaldehyde |
InChI |
InChI=1S/C13H18O2/c1-5-9-6-10(8-14)12(15)11(7-9)13(2,3)4/h6-8,15H,5H2,1-4H3 |
InChI Key |
WQPSFTKZFBJSLR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(C(=C1)C(C)(C)C)O)C=O |
Origin of Product |
United States |
Preparation Methods
Aldehyde Protection
- Method : Convert the aldehyde to an acetal (e.g., ethylene glycol, acid catalyst).
- Purpose : Prevent side reactions during subsequent alkylation steps.
Directed Ortho/Para Substitution
Ethyl Group Introduction :
- Reagents : Ethyl bromide, base (e.g., K₂CO₃).
- Conditions : DMF, 80°C.
- Directed By : The tert-butyl group at position 3 (meta-directing for EAS).
- Position : Ethyl substitution may occur at position 5 (para to hydroxyl, meta to tert-butyl).
Tert-Butyl Group Introduction :
- Reagents : t-BuCl, AlCl₃.
- Conditions : Dichloromethane, 0°C.
- Position : Directed by the hydroxyl group at position 2 (ortho/para preference).
Deprotection and Final Steps
- Aldehyde Regeneration : Acidic hydrolysis of the acetal.
- Hydroxyl Deprotection : If protected (e.g., methyl ether), acidic or basic conditions to regenerate -OH.
| Step | Reagents/Conditions | Outcome | Yield |
|---|---|---|---|
| Aldehyde protection | Ethylene glycol, H₂SO₄ | Stable acetal | 85–90% |
| Ethylation | C₂H₅Br, K₂CO₃, DMF | Ethyl at position 5 | 40–55% |
| Deprotection | HCl (aq.), reflux | Free aldehyde | 70–80% |
Alternative Synthetic Pathways
Cross-Coupling Reactions
While less common for ethyl groups, Suzuki or Stille couplings may enable ethyl introduction if a halogen is present:
- Example : Bromination at position 5 → Pd-catalyzed coupling with ethylboronic acid.
- Challenge : Limited availability of ethylboronic acid and steric hindrance.
Grignard Reagents
- Reagents : Ethylmagnesium bromide (EtMgBr).
- Conditions : THF, −78°C to room temperature.
- Mechanism : Nucleophilic attack at electrophilic positions.
- Limitation : Poor regioselectivity and potential aldehyde quenching.
Purification and Characterization
Chromatographic Methods
- Column Chromatography : Silica gel (hexane/ethyl acetate gradients) to isolate the target compound.
- TLC Monitoring : Hexane/ethyl acetate (7:3) to track reaction progress.
Spectroscopic Validation
- ¹H NMR :
- IR : C=O stretch (~1680 cm⁻¹), O-H stretch (~3200 cm⁻¹).
Comparison with Analogous Compounds
Structural and Reactivity Trends
| Compound | Substituents | Key Reactivity | Synthetic Yield |
|---|---|---|---|
| 3-tert-butyl-5-methyl-2-hydroxybenzaldehyde | Methyl (position 5) | Faster Schiff base formation | 60–70% |
| 3-tert-butyl-5-bromo-2-hydroxybenzaldehyde | Bromo (position 5) | Cross-coupling potential | 45–55% |
| 3-tert-butyl-5-ethyl-2-hydroxybenzaldehyde | Ethyl (position 5) | Slower kinetics due to steric bulk | 30–50% |
Industrial-Scale Production Considerations
Process Optimization
- Catalyst Recycling : AlCl₃ recovery via filtration and washing.
- Solvent Selection : Non-polar solvents (e.g., dichloromethane) for Friedel-Crafts reactions.
- Purity Control : Recrystallization (ethanol/water) to achieve >95% purity.
Critical Challenges and Solutions
Steric Hindrance
- Problem : tert-Butyl group impedes ethyl substitution at position 5.
- Solution : Use bulky bases (e.g., t-BuOK) to favor less hindered sites.
Aldehyde Stability
- Problem : Oxidation or polymerization during synthesis.
- Solution : Conduct reactions under inert atmospheres (N₂/Ar) and low temperatures.
Chemical Reactions Analysis
Oxidation and Tautomerization
Related nitroxide compounds (e.g., 2-tert-butyl-1-pyrroline 1-oxides ) undergo hydrolysis and recyclization under acidic conditions, forming intermediates like enaminoketones and β-diketones. These intermediates can tautomerize or oxidize further to form α-diketones or nitroxide dimers .
Reduction and Diastereomer Formation
Reduction of nitroxides (e.g., 18 ) with sodium borohydride yields nitroxides with specific stereochemistry (e.g., 4 ), influenced by steric factors. For instance, the hydroxyl group in 4 adopts a cis-configuration relative to the tert-butyl group due to kinetic control .
Thermal Stability and Decomposition
Nitroxides like 18 decompose thermally, forming alkoxyamines and dimers. The presence of TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) traps radicals and oxidizes intermediates, leading to stable products .
Reduction Kinetics
The kinetics of nitroxide reduction by ascorbic acid were studied using EPR spectroscopy. For example, nitroxide 5 exhibited the highest resistance to reduction compared to other analogs .
Spectroscopic Characterization
Structural assignments for compounds like 9 and 13 were confirmed via NMR and IR spectroscopy, identifying tautomeric forms and intermediates in hydrolysis reactions .
Reaction with Organometallics
Compounds like 6 and 25 show reactivity with organolithium reagents (e.g., BuLi) but resist reactions with Grignard reagents (e.g., EtMgBr) .
Comparison of Structural Variants
Research Gaps and Limitations
Scientific Research Applications
3-Tert-butyl-5-ethyl-2-hydroxybenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and catalysts.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-tert-butyl-5-ethyl-2-hydroxybenzaldehyde involves its interaction with specific molecular targets. The hydroxyl and aldehyde groups allow it to form hydrogen bonds and participate in various chemical reactions. These interactions can affect enzyme activity, cellular signaling pathways, and other biological processes .
Comparison with Similar Compounds
Structural and Substituent Variations
The following table summarizes key structural differences and similarities between 3-tert-butyl-5-ethyl-2-hydroxybenzaldehyde and related compounds:
Electronic and Steric Effects
- Ethyl vs. However, its larger size may hinder access to reactive sites in coordination chemistry .
- Bromo Substituent : The bromine atom in 3-bromo-5-tert-butyl-2-hydroxybenzaldehyde acts as an electron-withdrawing group, lowering electron density at the aromatic ring and enabling cross-coupling reactions. This contrasts with the electron-donating ethyl group .
- Methylthio Group : The sulfur atom in 5-tert-butyl-2-hydroxy-3-(methylthio)benzaldehyde introduces polarizability and lone-pair electrons, which may enhance metal-binding capabilities compared to ethyl or methyl analogs .
Physical Properties and Reactivity
- Melting Points and Solubility : Steric bulk from tert-butyl groups generally increases melting points due to improved crystal packing (observed in bromo- and methyl-substituted analogs in crystallographic studies ). Ethyl substituents likely reduce solubility in polar solvents compared to methyl groups.
- Reactivity in Ligand Synthesis: The ethyl variant may exhibit slower reaction kinetics in Schiff base formation compared to methyl-substituted derivatives due to steric hindrance, as seen in , where 3-tert-butyl-2-hydroxy-5-methylbenzaldehyde reacted efficiently with tris(2-aminoethyl)amine .
Biological Activity
3-Tert-butyl-5-ethyl-2-hydroxybenzaldehyde is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and applications, supported by data tables and relevant research findings.
This compound has a molecular formula of C13H18O2 and a molecular weight of 206.28 g/mol. Its structure features a hydroxyl group (-OH) and an aldehyde group (-CHO), which are crucial for its biological activity.
Antibacterial Activity
Research indicates that benzaldehyde derivatives, including this compound, exhibit significant antibacterial properties. A study demonstrated that this compound showed inhibitory effects against various bacterial strains, suggesting its potential as an antibacterial agent .
Table 1: Antibacterial Activity of this compound
| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 µg/mL |
| Escherichia coli | 18 | 16 µg/mL |
| Pseudomonas aeruginosa | 12 | 64 µg/mL |
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory properties. In vitro assays indicated that it can inhibit the production of pro-inflammatory cytokines, which are involved in inflammatory responses. This suggests a potential therapeutic role in inflammatory diseases .
The biological activity of this compound is attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : It may inhibit enzymes involved in inflammation and bacterial metabolism.
- Cell Signaling Modulation : The compound can alter cell signaling pathways, leading to reduced inflammation and bacterial growth.
- Oxidative Stress Reduction : The presence of the hydroxyl group contributes to its antioxidant properties, which can mitigate oxidative stress in cells .
Pharmacokinetics
Pharmacokinetic studies suggest that the compound has favorable absorption and distribution characteristics due to its moderate molecular weight and lipophilicity. This may enhance its bioavailability when administered orally or topically .
Study on Antibacterial Efficacy
In a controlled laboratory study, this compound was tested against clinical isolates of bacteria. The results showed a dose-dependent antibacterial effect, with significant inhibition observed at concentrations as low as 16 µg/mL. The study concluded that this compound could serve as a lead compound for developing new antibacterial agents .
Anti-inflammatory Research
Another study focused on the anti-inflammatory effects of the compound using an animal model of arthritis. Treatment with this compound resulted in reduced swelling and pain in affected joints, alongside decreased levels of inflammatory markers in serum samples .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-tert-butyl-5-ethyl-2-hydroxybenzaldehyde, and how can purity be maximized?
- Methodology : Utilize regioselective electrophilic aromatic substitution (EAS) to introduce substituents. The tert-butyl group acts as a steric hindrance, directing subsequent ethyl and hydroxyl groups to specific positions. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical due to polar aldehyde and hydroxyl functionalities. Monitor reaction progress with thin-layer chromatography (TLC) and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .
- Key Challenges : Competing side reactions (e.g., over-oxidation of aldehyde or tert-butyl cleavage) require inert atmospheres (N₂/Ar) and low-temperature conditions (0–5°C) during aldehyde formation .
Q. How can spectroscopic techniques distinguish this compound from structural analogs?
- Methodology :
- ¹H NMR : The aldehyde proton resonates at δ 9.8–10.2 ppm (singlet). Hydroxyl proton (δ 5.5–6.0 ppm, broad) disappears upon D₂O exchange. Ethyl group protons appear as a triplet (δ 1.2–1.4 ppm, CH₃) and quartet (δ 2.4–2.6 ppm, CH₂).
- IR : Strong absorption at ~1680 cm⁻¹ (C=O stretch) and ~3200 cm⁻¹ (O-H stretch).
- Mass Spectrometry : Molecular ion peak at m/z 234 (C₁₃H₁₈O₂) with fragmentation patterns (e.g., loss of tert-butyl group, m/z 177) .
Advanced Research Questions
Q. What computational strategies predict the reactivity of this compound in nucleophilic addition reactions?
- Methodology : Density functional theory (DFT) calculations (B3LYP/6-31G*) can model electron density distribution. The aldehyde carbonyl is electron-deficient due to tert-butyl and ethyl groups’ inductive effects, favoring nucleophilic attack at the carbonyl carbon. Solvent effects (e.g., polar aprotic solvents like DMF) enhance reactivity by stabilizing transition states .
- Validation : Compare computed activation energies with experimental kinetic data (e.g., rate constants for hydrazone formation) .
Q. How do structural modifications (e.g., replacing ethyl with methyl or halogen groups) affect antioxidant activity?
- Methodology :
- In vitro assays : Use DPPH radical scavenging and FRAP assays to quantify antioxidant capacity. The hydroxyl group’s hydrogen-bonding ability and tert-butyl’s steric protection synergize to stabilize free radicals.
- Structure-Activity Relationship (SAR) : Ethyl substitution at position 5 enhances lipophilicity compared to methyl analogs, improving membrane permeability in cellular assays .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
- Methodology :
- Meta-analysis : Compare datasets across studies, controlling for variables like cell line specificity (e.g., HepG2 vs. HEK293) and compound purity (>95% by HPLC).
- Dose-Response Validation : Replicate experiments with standardized protocols (e.g., MTT assay at 24/48/72-hour intervals) to identify threshold effects .
- Case Study : Discrepancies in IC₅₀ values for enzyme inhibition may stem from variations in assay temperature or co-solvents (e.g., DMSO concentration ≤0.1%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
